5-Bromo-1H-benzimidazole

Catalog No.
S668942
CAS No.
4887-88-1
M.F
C7H5BrN2
M. Wt
197.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-1H-benzimidazole

CAS Number

4887-88-1

Product Name

5-Bromo-1H-benzimidazole

IUPAC Name

6-bromo-1H-benzimidazole

Molecular Formula

C7H5BrN2

Molecular Weight

197.03 g/mol

InChI

InChI=1S/C7H5BrN2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10)

InChI Key

GEDVWGDBMPJNEV-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)NC=N2

Canonical SMILES

C1=CC2=C(C=C1Br)NC=N2
  • Medicinal Chemistry

    The benzimidazole core structure is present in many FDA-approved drugs known for their antiparasitic and antifungal properties []. Research suggests that 5-Bromo-1H-benzimidazole derivatives may offer similar benefits, with potential applications against various infectious diseases [].

  • Material Science

    Studies have explored the use of 5-Bromo-1H-benzimidazole as a ligand in the design of coordination polymers. These polymers have potential applications in areas like gas storage and separation due to their specific pore structures.

  • Organic Synthesis

    Due to its reactive nature, 5-Bromo-1H-benzimidazole can be used as a building block in the synthesis of more complex molecules. This makes it a potentially valuable tool for researchers in organic chemistry.

5-Bromo-1H-benzimidazole is an organic compound with the molecular formula C7H5BrN2 and a molecular weight of 197.03 g/mol. It is characterized by the presence of a bromine atom at the 5-position of the benzimidazole ring, which consists of a fused benzene and imidazole structure. This compound is known for its diverse applications in pharmaceuticals and materials science due to its unique chemical properties and biological activities .

, including:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles under appropriate conditions, leading to the formation of derivatives.
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form imines or related compounds.
  • Electrophilic Aromatic Substitution: The aromatic nature of the compound allows for electrophilic substitution reactions, which can modify the benzene part of the structure.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or different physical properties .

5-Bromo-1H-benzimidazole exhibits notable biological activities, including:

  • Antimicrobial Properties: Studies indicate that it has potential antimicrobial effects against various pathogens.
  • Anticancer Activity: Research suggests that derivatives of this compound may inhibit cancer cell proliferation, making it a candidate for further pharmaceutical development.
  • Enzyme Inhibition: It has been shown to act as an inhibitor for certain enzymes, which could be beneficial in treating diseases related to enzyme dysfunction .

Several methods exist for synthesizing 5-Bromo-1H-benzimidazole:

  • From 4-Bromo-1,2-benzenediamine:
    • Reacting 4-bromo-1,2-benzenediamine with trimethyl orthoformate in the presence of hydrochloric acid and N,N-dimethylformamide at room temperature yields 5-bromo-1H-benzimidazole.
    • The reaction involves adjusting the pH and extracting the product using organic solvents .
  • Alternative Synthetic Routes:
    • Various synthetic pathways have been documented, including those that utilize different starting materials or conditions to achieve similar products .

5-Bromo-1H-benzimidazole finds applications in multiple fields:

  • Pharmaceuticals: It serves as a precursor or intermediate in drug synthesis, particularly in developing antimicrobial and anticancer agents.
  • Material Science: The compound may be used in creating polymers or other materials with specific properties due to its unique chemical structure.
  • Research: It is utilized in biochemical studies to explore enzyme interactions and mechanisms of action related to its biological activity .

Interaction studies involving 5-Bromo-1H-benzimidazole focus on its effects on biological systems:

  • Protein Binding Studies: Investigations into how this compound interacts with proteins can provide insights into its mechanism of action.
  • Cellular Uptake Studies: Understanding how well this compound penetrates cellular membranes is crucial for evaluating its efficacy as a therapeutic agent.

These studies help elucidate the potential therapeutic uses and safety profiles of 5-Bromo-1H-benzimidazole .

Several compounds share structural similarities with 5-Bromo-1H-benzimidazole. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
4-Bromo-1H-benzo[d]imidazol-2-amine1266114-75-30.95
6-Bromo-1H-benzimidazole791595-74-90.84
4-Bromo-2-methyl-1H-benzimidazole20223-87-40.76
5,6-Dibromo-1H-benzo[d]imidazole74545-26-90.74
N-Methyl-1H-benzo[d]imidazol-2-amine17228-38-50.82

Uniqueness of 5-Bromo-1H-benzimidazole

The unique positioning of the bromine atom at the fifth position on the benzimidazole ring distinguishes it from other similar compounds. This specific substitution can significantly influence its reactivity and biological activity, making it a valuable compound in medicinal chemistry and material science .

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (97.56%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Bromo-1H-benzimidazole

Dates

Last modified: 08-15-2023

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